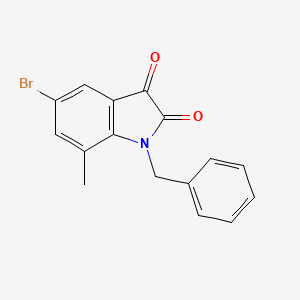

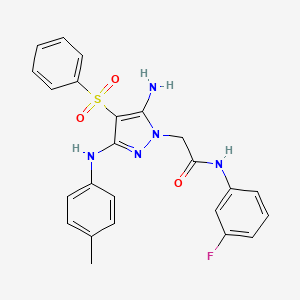

1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These processes are ideal within one-pot, multicomponent reaction cascades .科学的研究の応用

Crystallographic Properties

The study of the crystallographic properties of related compounds, such as 5-Bromo-1-(4-bromophenyl)isatin, provides insights into the molecular structure and intermolecular interactions. In this compound, all atoms except the C-H groups in the bromobenzene ring are aligned on a crystallographic mirror plane. Weak C-H...Br and very weak C-H...O interactions are observed, suggesting potential applications in material sciences and crystal engineering (El-Hiti et al., 2018).

Synthesis of Derivatives

The synthesis of benzo[f]pyrido[1,2-a]indole-6,11-diones through copper(II)-catalyzed reactions demonstrates the potential of 1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione derivatives in organic synthesis. This process involves sp(2)-C-H difunctionalization followed by intramolecular cyclization, highlighting its utility in creating complex organic molecules (Liu & Sun, 2012).

Photoinduced Molecular Transformations

The photoinduced molecular transformations of related compounds, such as 2,3-dihydro-1H-benz[f]indole-4,9-diones, reveal potential applications in photochemistry. The [3 + 2] regioselective photoaddition process yields various derivatives, indicating the relevance of this compound in synthesizing light-sensitive materials (Kobayashi et al., 1993).

Neurocytotoxic Product Synthesis

The synthesis of neurocytotoxic products, like 5-hydroxytryptamine-4,7-dione, starting from compounds structurally similar to 1-benzyl-5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione, points to potential applications in neurochemical research and drug development (Sinhababu & Borchardt, 1988).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could be diverse, depending on the specific activity and the target involved .

特性

IUPAC Name |

1-benzyl-5-bromo-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCQUDMHLGZOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)

![2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2975583.png)

![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)